
1-(2,5-Dimethylpyrrolidin-1-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dimethylpyrrolidin-1-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one, commonly known as DMHP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMHP belongs to the class of designer drugs and is a potent psychoactive substance. Its chemical structure resembles that of cathinone, which is a naturally occurring stimulant found in the khat plant.
Mécanisme D'action
DMHP acts as a potent stimulant, similar to other designer drugs such as cathinone and amphetamines. It works by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the activity of the central nervous system, resulting in feelings of euphoria, increased energy, and heightened alertness. However, the exact mechanism of action of DMHP is not fully understood and requires further research.
Biochemical and Physiological Effects:
DMHP has been shown to have a number of biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature. It also causes the release of glucose from the liver, leading to an increase in blood sugar levels. DMHP has been shown to have a significant impact on the central nervous system, leading to changes in behavior, cognition, and memory.
Avantages Et Limitations Des Expériences En Laboratoire
DMHP has several advantages as a tool for scientific research. It is relatively easy to synthesize and can be obtained in large quantities. It is also stable and can be stored for long periods of time without degrading. However, there are also several limitations to using DMHP in lab experiments. Due to its psychoactive properties, it can be difficult to control the dose and duration of exposure. Additionally, the effects of DMHP can vary depending on the individual and the method of administration, making it difficult to compare results between studies.
Orientations Futures
There are several potential future directions for research on DMHP. One area of interest is the development of new psychoactive substances based on the chemical structure of DMHP. These substances could have similar effects to DMHP but with improved safety and efficacy. Another area of interest is the study of the long-term effects of DMHP on the central nervous system. This could provide valuable insights into the mechanisms of addiction and the development of new treatments for substance abuse disorders. Finally, further research is needed to fully understand the mechanism of action of DMHP and its potential applications in scientific research.
Méthodes De Synthèse
DMHP can be synthesized using a variety of methods, including the Leuckart-Wallach reaction, reductive amination, and Mannich reaction. The most commonly used method for synthesizing DMHP is the Mannich reaction. This method involves the reaction of 2,5-dimethylpyrrolidine, 1,2-dithiolane-3-thione, and pentan-1-one in the presence of a strong base and a catalyst. The product obtained from this reaction is DMHP, which can be further purified using various techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
DMHP has been widely used in scientific research as a tool for studying the effects of psychoactive substances on the central nervous system. It has been shown to have similar effects to other designer drugs such as cathinone and amphetamines. DMHP has been used in studies to investigate the neurochemical changes that occur in the brain following exposure to psychoactive substances. It has also been used to study the effects of these substances on behavior, cognition, and memory.
Propriétés
IUPAC Name |
1-(2,5-dimethylpyrrolidin-1-yl)-5-(dithiolan-3-yl)pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NOS2/c1-11-7-8-12(2)15(11)14(16)6-4-3-5-13-9-10-17-18-13/h11-13H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCFAUYNLKVOCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1C(=O)CCCCC2CCSS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

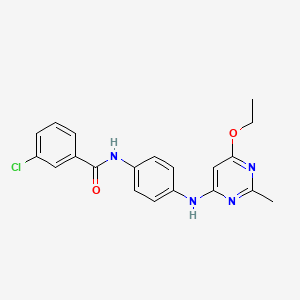
![N-(1-cyanocyclopentyl)-2-{[3-(5-methylpyridin-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B2542356.png)
![[2-(1,1-Dioxothiazinan-2-yl)pyridin-4-yl]methanamine;dihydrochloride](/img/structure/B2542357.png)
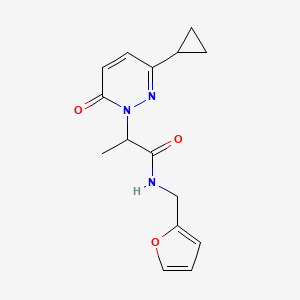
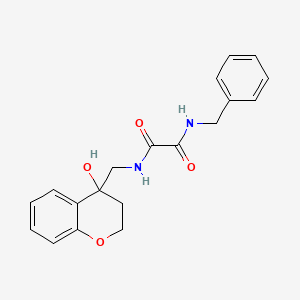
![[3-(2,5-Dichlorophenyl)-2-methylpropyl]amine hydrochloride](/img/structure/B2542362.png)
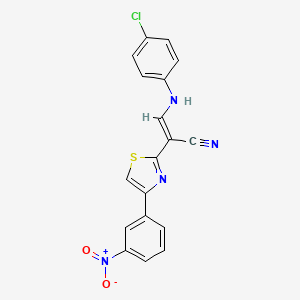
![4-bromo-N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2542364.png)
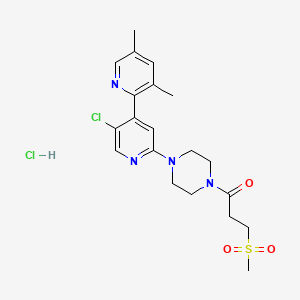
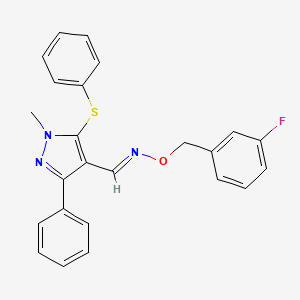
![7-Fluoro-1-(3-fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2542367.png)
![N'~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~7~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide](/img/structure/B2542368.png)
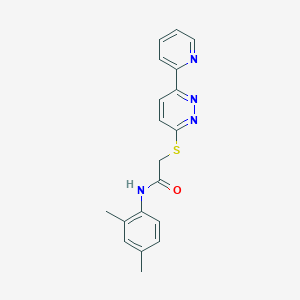
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methylacetamide](/img/structure/B2542373.png)